molecular formula C18H25NO6 B15348383 Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate CAS No. 93902-19-3

Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate

Cat. No.: B15348383
CAS No.: 93902-19-3
M. Wt: 351.4 g/mol
InChI Key: FFYIFTWHUKIGSV-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-acetamido-2-[(4-methoxy-3-methylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-6-24-16(21)18(19-13(4)20,17(22)25-7-2)11-14-8-9-15(23-5)12(3)10-14/h8-10H,6-7,11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIFTWHUKIGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)OC)C)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291779
Record name diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93902-19-3
Record name NSC77954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate is a compound of interest due to its potential biological activities, including antioxidant, antibacterial, and antifungal properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an acetylamino group and a methoxy-substituted aromatic ring. The molecular formula is C13H17NO5C_{13}H_{17}NO_5, with a molecular weight of approximately 273.28 g/mol.

Biological Activity Overview

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound's effectiveness was assessed using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicate a broad-spectrum antibacterial effect.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Study: A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

3. Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Fungal StrainMIC (µg/mL)
Candida albicans60
Aspergillus niger80

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes responsible for cell wall synthesis in bacteria and fungi. Additionally, the antioxidant properties may stem from its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

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